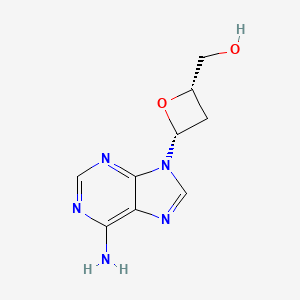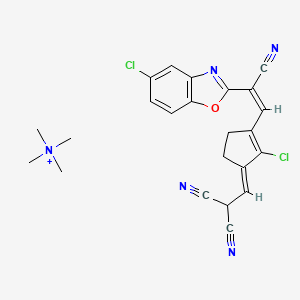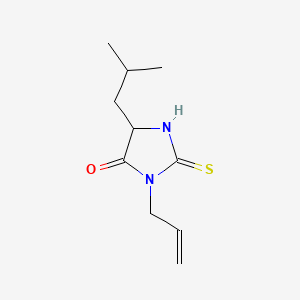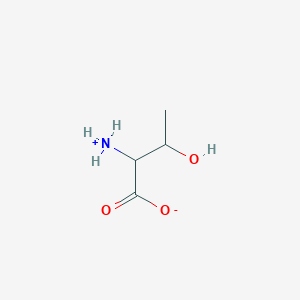
L-Allothréonine
Vue d'ensemble
Description
L-Allothreonine is the L-enantiomer of allothreonine . It has a role as an Escherichia coli metabolite and a Saccharomyces cerevisiae metabolite . It is an allothreonine and a L-alpha-amino acid . It is an enantiomer of a D-allothreonine . It is a tautomer of a L-allothreonine zwitterion .
Molecular Structure Analysis
The molecular formula of L-Allothreonine is C4H9NO3 . The average mass is 119.119 Da and the monoisotopic mass is 119.058243 Da . It has 2 defined stereocentres .Chemical Reactions Analysis
L-Threonine aldolases (LTAs) catalyze the reversible cleavage of L-threonine and non-natural L-β-hydroxy-α-amino acids to produce glycine and the corresponding aldehydes . The aldol addition reactions catalyzed by LTAs have great biotechnological potential for asymmetric carbon-carbon bond formation toward amino acids .Physical And Chemical Properties Analysis
The molecular formula of L-Allothreonine is C4H9NO3 . The average mass is 119.119 Da and the monoisotopic mass is 119.058243 Da . It has 2 defined stereocentres .Applications De Recherche Scientifique
Synthèse énantiosélective
L-Allothréonine peut être synthétisée par des méthodes énantiosélectives utilisant des aldolases de thréonine (TA). Ces enzymes catalysent la formation d'acides β-hydroxy-α-aminés à partir de précurseurs achiraux tels que la glycine et un aldéhyde, créant de nouveaux centres stéréogènes avec une haute énantio- et diastéréosélectivité .
Formation asymétrique de liaison carbone-carbone
En chimie organique synthétique, this compound est précieuse pour son rôle dans la formation asymétrique de liaison carbone-carbone. Ce processus est facilité par les aldolases de thréonine, qui permettent la condensation aldolique non naturelle de divers aldéhydes avec la glycine .
Mécanisme D'action
Target of Action
L-Allothreonine, also known as L-allo-threonine, primarily targets Threonine Aldolases (TAs) . These enzymes play a crucial role in catalyzing carbon-carbon bond formations in synthetic organic chemistry . They are pyridoxal-5-phosphate-dependent enzymes, which, in nature, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway .
Mode of Action
L-Allothreonine interacts with its target, Threonine Aldolases, to catalyze the conversion of glycine and aldehydes to synthesize β-hydroxy-α-amino acids . This process forms two new stereogenic centers starting from the achiral precursors glycine and an aldehyde .
Biochemical Pathways
The primary biochemical pathway affected by L-Allothreonine is the glycine biosynthetic pathway . In this pathway, Threonine Aldolases catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde . The resulting chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals .
Pharmacokinetics
Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of L-Allothreonine is currently limited. It is known that l-allothreonine is a water-soluble colorless solid , which suggests that it may have good bioavailability.
Result of Action
The action of L-Allothreonine results in the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . These β-hydroxy-α-amino acids are important precursors for various pharmaceuticals . For instance, they are used in the synthesis of thiamphenicol, a L-threo-phenylserine derivative, and L-threo-3,4-dihydroxyphenylserine .
Action Environment
The action, efficacy, and stability of L-Allothreonine can be influenced by various environmental factors. For example, the enzyme L-allo-threonine aldolase from E.coli is a highly thermostable enzyme that survives at 60 degrees Celsius This suggests that temperature is a significant environmental factor affecting the action of L-Allothreonine
Safety and Hazards
L-Allothreonine should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Orientations Futures
The discovery of an LTA from Neptunomonas marine (Nm LTA) that displays both ideal enzymatic activity and diastereoselectivity is promising . This work provides deep structural insights into the molecular mechanism underlying the catalysis in Nm LTA and pinpoints the key structural motifs responsible for regulating the diastereoselectivity control, thereby guiding future attempts for protein engineering of various LTAs from different sources .
Analyse Biochimique
Biochemical Properties
L-Allothreonine participates in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with L-Allothreonine is threonine aldolase. Threonine aldolase catalyzes the cleavage of L-Allothreonine to produce glycine and acetaldehyde . This reaction is part of the glycine biosynthetic pathway. Additionally, L-Allothreonine can interact with other biomolecules, such as pyridoxal-5-phosphate, which acts as a cofactor in the enzymatic reaction . These interactions are essential for maintaining the proper function of metabolic pathways and ensuring the synthesis of necessary biomolecules.
Molecular Mechanism
The molecular mechanism of L-Allothreonine involves its binding interactions with various biomolecules. For example, L-Allothreonine binds to threonine aldolase, facilitating the cleavage reaction that produces glycine and acetaldehyde . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, L-Allothreonine can act as an inhibitor or activator of other enzymes, depending on the specific context. These interactions can lead to changes in enzyme activity and, consequently, alterations in metabolic pathways and cellular processes. Furthermore, L-Allothreonine can influence gene expression by interacting with proteins involved in chromatin remodeling and transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Allothreonine can change over time due to its stability and degradation. Studies have shown that L-Allothreonine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to L-Allothreonine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when studying the biochemical properties and cellular effects of L-Allothreonine.
Dosage Effects in Animal Models
The effects of L-Allothreonine can vary with different dosages in animal models. At low doses, L-Allothreonine may have minimal impact on cellular function and metabolism. At higher doses, L-Allothreonine can exhibit toxic or adverse effects, including disruptions in metabolic pathways and alterations in gene expression . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function. Understanding these dosage effects is crucial for determining the safe and effective use of L-Allothreonine in research and therapeutic applications.
Metabolic Pathways
L-Allothreonine is involved in several metabolic pathways, including the glycine biosynthetic pathway. Threonine aldolase catalyzes the cleavage of L-Allothreonine to produce glycine and acetaldehyde, which are essential intermediates in various metabolic processes . Additionally, L-Allothreonine can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for maintaining the proper function of metabolic pathways and ensuring the synthesis of necessary biomolecules.
Transport and Distribution
L-Allothreonine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of L-Allothreonine, ensuring its availability for biochemical reactions . Additionally, binding proteins can interact with L-Allothreonine, influencing its distribution and accumulation within specific cellular compartments. Understanding the transport and distribution of L-Allothreonine is essential for comprehending its role in cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of L-Allothreonine is influenced by targeting signals and post-translational modifications. These signals direct L-Allothreonine to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular processes . For example, L-Allothreonine may be localized to the mitochondria, where it participates in metabolic pathways and energy production. Understanding the subcellular localization of L-Allothreonine is crucial for elucidating its role in cellular function and metabolism.
Propriétés
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859087 | |
| Record name | D-Threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
632-20-2, 80-68-2, 24830-94-2, 144-98-9 | |
| Record name | D-Threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threonine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREONINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6FYY47DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-allo-threonine and how is it different from L-threonine?
A1: L-allo-threonine is a stereoisomer of the proteinogenic amino acid L-threonine. Both share the same molecular formula (C4H9NO3) and molecular weight (119.12 g/mol), but differ in the spatial arrangement of atoms around the β-carbon, making them diastereomers.
Q2: How does the stereochemistry of L-allo-threonine impact its recognition by enzymes compared to L-threonine?
A: Enzymes often exhibit stereospecificity, meaning they preferentially bind to and react with a specific stereoisomer of a substrate. While some enzymes accept both L-threonine and L-allo-threonine, their affinity and catalytic efficiency can differ significantly. For instance, the enzyme L-allo-threonine aldolase (LATA) from Aeromonas jandaei DK-39 displays a marked preference for L-allo-threonine over L-threonine []. This selectivity arises from subtle differences in the shape and electrostatic interactions within the enzyme's active site, which are complementary to the specific stereochemistry of L-allo-threonine [, , ].
Q3: What is L-allo-threonine aldolase (LATA) and what role does it play in L-allo-threonine metabolism?
A: L-allo-threonine aldolase (LATA) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible aldol cleavage of L-allo-threonine into glycine and acetaldehyde []. This reaction represents a key step in the catabolism of L-allo-threonine in certain bacteria, enabling them to utilize this amino acid as a carbon and nitrogen source.
Q4: Can the substrate specificity of LATA be altered, and if so, what structural changes are involved?
A: Yes, the substrate specificity of LATA can be altered through mutations in its active site. For example, a double mutation (H128Y/S292R) in LATA from Aeromonas jandaei DK-39 was found to enhance its activity towards both L-allo-threonine and L-threonine []. Structural analysis revealed that these mutations induce conformational changes in a loop region (Ala123-Pro131) near the active site, affecting substrate binding and consequently, enzyme specificity []. Specifically, the H128Y mutation causes a significant shift in the position of His128, which influences the enzyme’s ability to accommodate different threonine isomers [].
Q5: How do researchers study the catalytic mechanism of enzymes like LATA?
A5: Researchers utilize a variety of techniques to study enzyme mechanisms, including:
- X-ray crystallography: Determining the three-dimensional structures of the enzyme alone and bound to substrates or inhibitors provides valuable insights into the architecture of the active site and the interactions involved in substrate binding and catalysis [, ].
- Site-directed mutagenesis: By introducing specific mutations into the enzyme's gene and analyzing the properties of the resulting mutant enzymes, researchers can pinpoint amino acid residues critical for catalysis, substrate binding, or structural integrity [].
- Kinetic isotope effects: By substituting atoms in the substrate or solvent with heavier isotopes and measuring the resulting changes in reaction rates, researchers can probe the transition state of the reaction and identify bond-breaking or bond-forming steps that are rate-limiting [].
- Spectroscopic analyses: The use of techniques like UV-Vis and fluorescence spectroscopy allows monitoring changes in the enzyme's or substrate's spectroscopic properties during the reaction, providing clues about the formation and breakdown of reaction intermediates [].
Q6: Are there any known applications of L-allo-threonine in biotechnology or biocatalysis?
A: The unique stereochemistry of L-allo-threonine and its recognition by certain enzymes make it a valuable tool in biocatalysis, especially for the synthesis of chiral compounds. For example, L-allo-threonine aldolase has been explored for the preparative synthesis of L-allo-threonine and other β-hydroxy-α-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds [, ].
Q7: Is there any evidence that L-allo-threonine is involved in the biosynthesis of natural products?
A: Yes, L-allo-threonine is a constituent of some natural products. Notably, it is found in globomycin, a cyclic peptide antibiotic that exhibits spheroplast-forming activity []. The discovery of L-allo-threonine in this context is particularly interesting because it was one of the first instances where this stereoisomer was found in a natural product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


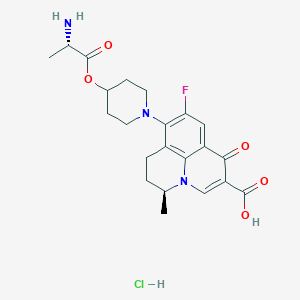
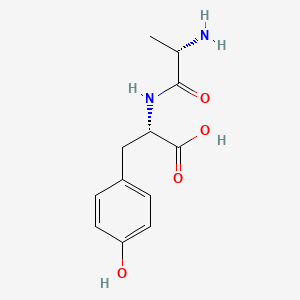

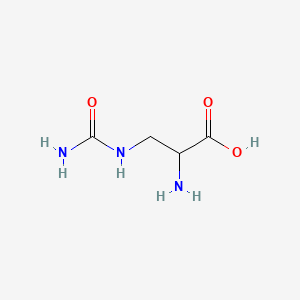



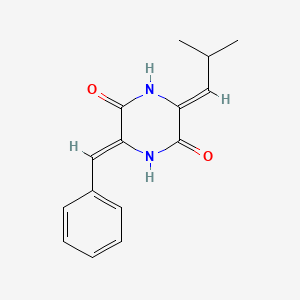
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
